3-(Trifluoromethoxy)benzohydrazide
Overview
Description
3-(Trifluoromethoxy)benzohydrazide is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, which is further connected to a hydrazide group (-CONHNH2)
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethoxy)benzohydrazide are currently unknown . The compound is a derivative of trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . Therefore, it is likely that this compound interacts with its targets, leading to changes in cellular function.
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethoxy)benzohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with hydrolase enzymes, where this compound acts as an inhibitor, affecting the hydrolysis of specific substrates . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity. These interactions highlight the importance of this compound in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key proteins . This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, the compound has been shown to impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These cellular effects underscore the potential of this compound as a tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis This inhibition can be competitive or non-competitive, depending on the nature of the interaction Additionally, this compound can induce conformational changes in proteins, affecting their stability and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of considering temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ toxicity or altered metabolic function . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the overall activity and function of this compound in biological systems. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors determining its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethoxy)benzohydrazide typically involves the reaction of ethyl 3-(trifluoromethoxy)benzoate with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for approximately 16 hours. The mixture is then concentrated under vacuum to yield this compound with a high yield of around 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while reduction can produce trifluoromethoxybenzylamines.
Scientific Research Applications
3-(Trifluoromethoxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group attached to a pyridine ring and is used in similar applications.
3-(Trifluoromethoxy)benzoic acid: This is a closely related compound where the hydrazide group is replaced with a carboxylic acid group.
Uniqueness
3-(Trifluoromethoxy)benzohydrazide is unique due to the presence of both the trifluoromethoxy and hydrazide groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the hydrazide group provides a site for further chemical modifications .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEXCWJCDZXJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396618 | |
Record name | 3-(trifluoromethoxy)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321195-88-4 | |
Record name | Benzoic acid, 3-(trifluoromethoxy)-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321195-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(trifluoromethoxy)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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